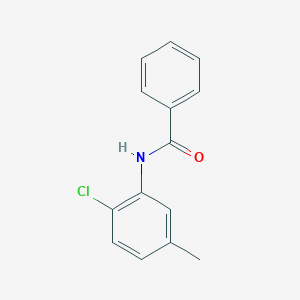

2-(Piperazin-1-yl)benzenamine

Overview

Description

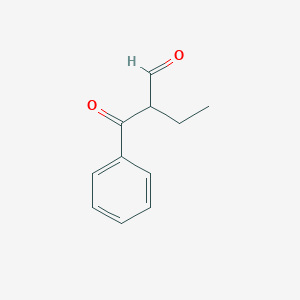

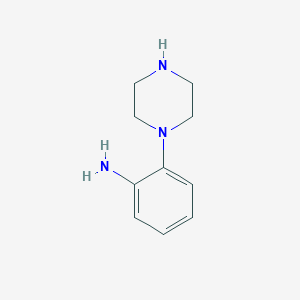

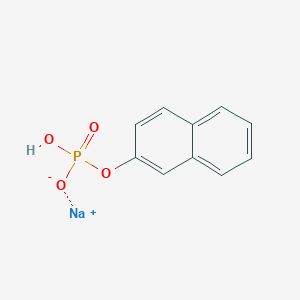

2-(Piperazin-1-yl)benzenamine, also known as 2-Piperazinebenzenamine, is an organic compound which is used as a reagent in a variety of laboratory reactions. It is a white, crystalline solid that is slightly soluble in water but soluble in organic solvents. It is an important intermediate in the synthesis of a variety of drugs, including antipsychotics, antidepressants, and antihistamines. The compound has also been used in the synthesis of other organic compounds and as a catalyst in organic reactions.

Scientific Research Applications

Antimicrobial Activity : A study by Mishra and Chundawat (2019) reported the synthesis of piperazine derivatives showing potent activity against Gram-negative bacteria, such as P. aeruginosa, and fungal strains like C. albicans (Mishra & Chundawat, 2019).

Antidiabetic Properties : Le Bihan et al. (1999) identified piperazine derivatives as potent antidiabetic compounds, particularly effective in a rat model of type II diabetes (Le Bihan et al., 1999).

Analgesic and Anti-inflammatory Activities : Palaska et al. (1993) synthesized piperazine derivatives that showed higher analgesic activity than aspirin and significant anti-inflammatory effects (Palaska et al., 1993).

Corrosion Inhibition : Yadav et al. (2016) studied benzimidazole derivatives with piperazine substituents, finding them effective as corrosion inhibitors for steel in acidic environments (Yadav et al., 2016).

Dopamine Receptor Ligands : Leopoldo et al. (2002) explored piperazine derivatives as potential dopamine D(3) receptor ligands, finding several compounds with high affinity and selectivity (Leopoldo et al., 2002).

Luminescent Properties and Photo-induced Electron Transfer : Gan et al. (2003) synthesized novel piperazine substituted naphthalimide compounds, showing significant fluorescence properties useful for pH probes (Gan et al., 2003).

Central Pharmacological Activity : Brito et al. (2018) discussed the role of piperazine derivatives in central therapeutic applications, including as antipsychotic, antidepressant, and anxiolytic drugs (Brito et al., 2018).

Anti-Tubercular Agents : Naidu et al. (2016) synthesized and evaluated various piperazine derivatives for their anti-tubercular activity against Mycobacterium tuberculosis (Naidu et al., 2016).

Antibacterial and Biofilm Inhibitors : Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, showing significant antibacterial efficacy and biofilm inhibition activities (Mekky & Sanad, 2020).

Mechanism of Action

Target of Action

2-(Piperazin-1-yl)benzenamine, also known as PNT, is primarily targeted towards the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a non-selective cation channel that is considered to be a molecular integrator of noxious stimuli .

Mode of Action

It is known to interact with its target, trpv1, and cause changes in the receptor’s activity . This interaction may lead to the modulation of ion channels, affecting the flow of ions across the cell membrane .

Biochemical Pathways

Given its target, it is likely that pnt affects pathways related to pain perception and inflammation, as trpv1 is known to play a role in these processes .

Pharmacokinetics

It is known that the compound exhibits antimicrobial activity , suggesting that it is absorbed and distributed in the body to exert its effects

Result of Action

PNT exhibits antimicrobial activity, particularly against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) . It is taken up by more than 50% of microbial cells within 30 minutes, resulting in cell disruption . One of the mechanisms underlying the antimicrobial activity of PNT is the inhibition of DNA gyrase .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PNT. For instance, the degradation rate constant with ozone provides information on the substance’s stability in the environment . .

Biochemical Analysis

Biochemical Properties

Piperazine derivatives have been shown to exhibit significant pharmacophoric activities . The synthesis of piperazine through intermediate 3 occurred via coupling of substituted benzenethiol with chloro-nitrobenzene . The nitro group of the isolated intermediate was reduced via an iron-acetic acid system .

Cellular Effects

Some piperazine derivatives have shown antimicrobial and antifungal properties . The antibacterial activity was tested against Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli, and antifungal activity was tested against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus .

Temporal Effects in Laboratory Settings

Some piperazine derivatives have shown significant antimicrobial and antifungal properties over time .

Dosage Effects in Animal Models

Some piperazine derivatives have shown antidepressant-like effects at lower dose levels in mice forced swim test (FST) .

Metabolic Pathways

Some piperazine derivatives have been found to be involved in the inhibition of acetylcholinesterase, which plays a role in learning and memory .

Subcellular Localization

Some piperazine derivatives have been found to localize in the soluble fraction of cells .

properties

IUPAC Name |

2-piperazin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12H,5-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWRXFPFRACRLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20330614 | |

| Record name | 2-(piperazin-1-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20330614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13339-02-1 | |

| Record name | 2-(1-Piperazinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13339-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(piperazin-1-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20330614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![12-Chloro-7,12-dihydrobenzo[a]phenarsazine](/img/structure/B82898.png)

![Nonanoic acid, 2,2-bis[[(1-oxononyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B82903.png)

![(6R,7R)-3-(Acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc](/img/structure/B82908.png)